

# Application Notes and Protocols: Sodium Tartrate Dihydrate in Food Preservation

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## Compound of Interest

Compound Name: Sodium tartrate dihydrate

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## Introduction

**Sodium tartrate dihydrate** ( $\text{Na}_2\text{C}_4\text{H}_4\text{O}_6 \cdot 2\text{H}_2\text{O}$ ), the disodium salt of L-(+)-tartaric acid, is a food-grade compound widely recognized for its roles as an emulsifier, pH control agent, and sequestrant in various food products. Designated as E335, it is commonly found in jellies, margarine, and sausage casings.[1] Beyond these functions, emerging research highlights its potential in food preservation through its antioxidant properties. This document provides detailed application notes and experimental protocols for evaluating the efficacy of **sodium tartrate dihydrate** in food preservation, with a focus on its antioxidant activity and its influence on the physical properties of food matrices. While tartaric acid, a related compound, is known for its antimicrobial effects due to its acidity, specific data on the direct antimicrobial activity of **sodium tartrate dihydrate** is limited in publicly available literature.[2][3]

## Mechanism of Action

**Sodium tartrate dihydrate** contributes to food preservation primarily through two mechanisms:

- **Antioxidant Activity:** It is particularly effective at retarding the thermal deterioration of vegetable oils. By mitigating hydrolysis and thermal oxidation, it helps to maintain the quality of fats and oils during high-temperature processes like deep-fat frying.[4]

- **pH Regulation and Sequestration:** As a pH-regulating agent, it can help create an environment that is less conducive to the growth of certain microorganisms.<sup>[3]</sup> Its role as a sequestrant allows it to bind metal ions that can catalyze oxidative degradation of food components.

## Quantitative Data Summary

The following tables summarize the quantitative effects of **sodium tartrate dihydrate** as observed in experimental studies.

### Table 1: Antioxidant Efficacy in Thermally Treated Vegetable Oils

This table presents the effects of sodium tartrate on various quality parameters of rapeseed and rice bran oils heated at 180°C.

Oil Type	Treatment	Acid Value (AV)	Carbonyl Value (CV)	Polar Material Content (%)	Color (Absorbance at 420 nm)
Rapeseed Oil	Control (No Additive)	> 0.6	> 15	> 12	> 0.6
α-tocopherol (0.1%)	~ 0.5	~ 12	~ 10	~ 0.5	
Sodium Tartrate (0.01%)	~ 0.2	~ 8	~ 7	~ 0.3	
Rice Bran Oil	Control (No Additive)	> 0.5	> 12	> 10	> 0.5
α-tocopherol (0.1%)	~ 0.4	~ 10	~ 9	~ 0.4	
Sodium Tartrate (0.01%)	~ 0.15	~ 7	~ 6	~ 0.25	

Data adapted from Endo Y, et al. J Oleo Sci. 2014;63(8):805-10.[4]

## Experimental Protocols

### Protocol 1: Evaluation of Antioxidant Efficacy in Vegetable Oil

This protocol is designed to assess the ability of **sodium tartrate dihydrate** to prevent the thermal deterioration of vegetable oils.

#### 1. Materials and Reagents

- Refined vegetable oil (e.g., rapeseed, rice bran)
- **Sodium tartrate dihydrate** (food grade)
- $\alpha$ -tocopherol (as a positive control)
- Glass beakers (100 mL)
- Heating mantle or oven capable of maintaining 180°C
- Reagents for determining Acid Value (AV), Carbonyl Value (CV), and polar material content
- Spectrophotometer

#### 2. Preparation of Samples

- Prepare a stock solution of **sodium tartrate dihydrate** in a suitable solvent (if necessary, though direct dispersion is often possible).
- Create the following experimental groups:
  - Control: 100 g of vegetable oil.
  - Positive Control: 100 g of vegetable oil + 0.1% (w/w)  $\alpha$ -tocopherol.
  - Test Group: 100 g of vegetable oil + 0.01% (w/w) **sodium tartrate dihydrate**.

- Thoroughly mix the additives into the oil until fully dispersed.

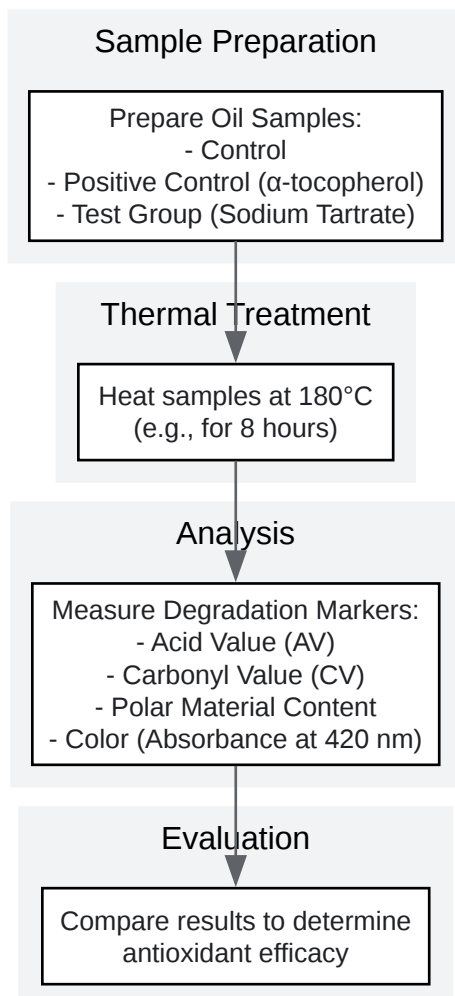
### 3. Experimental Procedure

- Place the beakers with the oil samples into a preheated oven or heating mantle set to 180°C.
- Heat the samples for a specified duration (e.g., 8 hours, with samples taken at 2-hour intervals).
- After heating, allow the samples to cool to room temperature.
- Analyze the samples for the following parameters:
  - Acid Value (AV): Determine by titration with a standardized alkali solution.
  - Carbonyl Value (CV): Measure spectrophotometrically using a suitable colorimetric reaction (e.g., with 2,4-dinitrophenylhydrazine).
  - Polar Material Content: Quantify using column chromatography.
  - Color: Measure the absorbance at 420 nm using a spectrophotometer.

### 4. Data Analysis

- Compare the AV, CV, polar material content, and color of the test group with the control and positive control groups at each time point.
- A lower value for these parameters in the sodium tartrate group indicates a protective, antioxidant effect.

## Workflow for Evaluating Antioxidant Efficacy



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Caption: Workflow for assessing the antioxidant effect of sodium tartrate in oil.

## Protocol 2: General Method for Evaluating Antimicrobial Activity

As specific data on the antimicrobial properties of **sodium tartrate dihydrate** are not readily available, this generalized protocol can be used to screen for such activity. The broth dilution

method is suitable for determining the Minimum Inhibitory Concentration (MIC).

### 1. Materials and Reagents

- **Sodium tartrate dihydrate**
- Sterile nutrient broth (e.g., Tryptic Soy Broth)
- Cultures of relevant food spoilage or pathogenic microorganisms (e.g., *Escherichia coli*, *Staphylococcus aureus*, *Aspergillus niger*)
- Sterile 96-well microplates
- Microplate reader or spectrophotometer

### 2. Preparation of Inoculum

- Grow the microbial cultures in nutrient broth to the mid-logarithmic phase.
- Adjust the concentration of the inoculum to a standardized level (e.g.,  $1 \times 10^5$  CFU/mL) using sterile broth.

### 3. Experimental Procedure

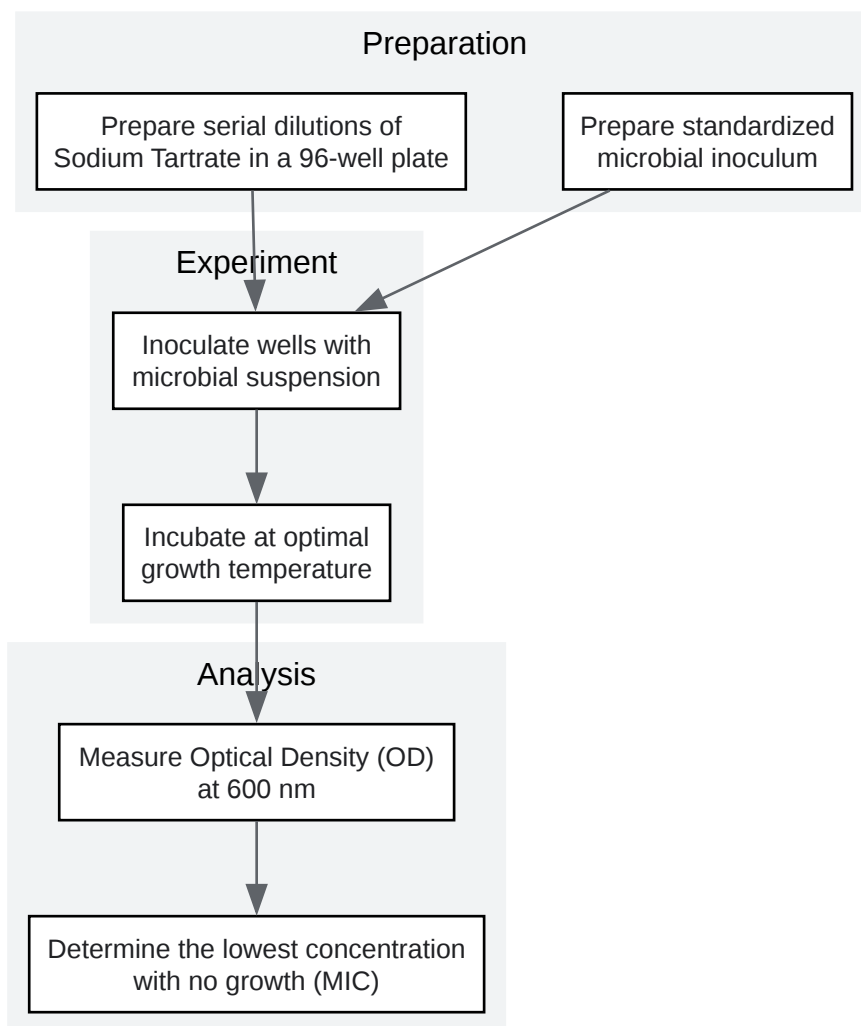
- Prepare a stock solution of **sodium tartrate dihydrate** in sterile distilled water and filter-sterilize.
- Perform serial two-fold dilutions of the sodium tartrate solution in the wells of a 96-well microplate, using sterile nutrient broth as the diluent.
- Inoculate each well with the standardized microbial suspension.
- Include the following controls:
  - Negative Control: Broth only (no inoculum).
  - Positive Control: Broth with inoculum (no sodium tartrate).

- Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
- After incubation, determine microbial growth by measuring the optical density (OD) at 600 nm using a microplate reader.

#### 4. Data Analysis

- The Minimum Inhibitory Concentration (MIC) is the lowest concentration of **sodium tartrate dihydrate** that results in no visible growth (i.e., no significant increase in OD compared to the negative control).

## Workflow for MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

## Conclusion

**Sodium tartrate dihydrate** is a multifaceted food additive with established roles in pH control and emulsification. The available evidence strongly supports its application as an effective antioxidant, particularly in preventing the thermal degradation of fats and oils, where it can



outperform other common antioxidants. While its direct antimicrobial properties require further investigation, its ability to regulate pH suggests a potential role in creating a less favorable environment for microbial growth. The protocols provided herein offer a framework for researchers to quantify its antioxidant efficacy and to explore its potential as an antimicrobial agent in various food systems.

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